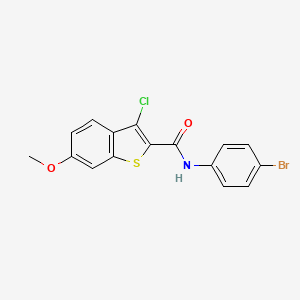![molecular formula C18H24N2O5 B6067890 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone](/img/structure/B6067890.png)
1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone is a complex organic compound that features a piperidine ring, an oxazolidine moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an oxazolidine-containing phenol. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxazolidine ring can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazolidine moiety may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness: 1-[4-[2-Methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone is unique due to its combination of a piperidine ring and an oxazolidine moiety, which may confer distinct biological activities not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[2-methoxy-5-(1,2-oxazolidine-2-carbonyl)phenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-13(21)19-9-6-15(7-10-19)25-17-12-14(4-5-16(17)23-2)18(22)20-8-3-11-24-20/h4-5,12,15H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSRWYKLJTZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(2,3-difluorophenyl)methyl]piperazin-2-one](/img/structure/B6067818.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide](/img/structure/B6067823.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6067838.png)
![5-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6067846.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6067852.png)
![1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B6067859.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6067873.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B6067874.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6067891.png)
![1-(3-chlorophenyl)-4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6067897.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6067903.png)
![1-[Cyclohexyl(methyl)amino]-3-[4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6067906.png)

![5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6067930.png)
